molecular formula C8H17N5 B13209462 N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine

N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13209462
M. Wt: 183.25 g/mol
InChI Key: PXLBOFNGNUBJAI-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1550790-78-7) is a triazole-based compound with the molecular formula C₈H₁₇N₅ and a molecular weight of 183.25 g/mol. Its structure features a 1,2,4-triazole core substituted with a methylaminomethyl group at position 5 and diethylamine at position 3.

Properties

Molecular Formula

C8H17N5

Molecular Weight

183.25 g/mol

IUPAC Name

N,N-diethyl-5-(methylaminomethyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H17N5/c1-4-13(5-2)8-10-7(6-9-3)11-12-8/h9H,4-6H2,1-3H3,(H,10,11,12)

InChI Key

PXLBOFNGNUBJAI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NNC(=N1)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.

    Attachment of the Diethyl Groups: The diethyl groups can be attached through alkylation reactions using diethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique substituents distinguish it from other triazole derivatives. Below is a detailed comparison with structurally and functionally related compounds, supported by data from diverse sources.

Structural and Substituent Variations

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine Diethyl, methylaminomethyl 183.25 Not specified (potential pharmaceuticals)
N-(3-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine 3-Nitrophenyl, phenyl 282.07 (observed [M+H]⁺) Anticancer activity (in vitro studies)
3-Phenyl-1H-1,2,4-triazol-5-amine Phenyl 161.17 (calculated) Planar structure, hydrogen bonding
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine Azido, nitro 184.09 (calculated) High detonation performance (39.3 GPa)
1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine Difluoroethyl 149.12 (calculated) Fluorinated substituent (chemical data)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s diethyl and methylaminomethyl groups are electron-donating, contrasting with analogs like N-(3-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine, which features electron-withdrawing nitro groups. Such differences influence solubility, bioavailability, and reactivity .
  • Planarity and Crystallinity: Substituents like phenyl (in 3-phenyl-1H-1,2,4-triazol-5-amine) promote planarity, enhancing π-π stacking and hydrogen bonding. Bulky diethyl groups in the target compound may reduce planarity, affecting solid-state properties .
  • Energetic vs. Pharmaceutical Potential: Azido/nitro-substituted triazoles (e.g., 3-azido-N-nitro-1H-1,2,4-triazol-5-amine) exhibit high detonation velocities (9,409 m/s) due to nitrogen-rich backbones. In contrast, the target compound’s alkyl groups likely prioritize stability for pharmaceutical use .

Physicochemical and Energetic Properties

Compound Name Density (g/cm³) Heat of Formation (kJ/mol) Detonation Velocity (m/s) Reference
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine 1.79 +2804 9,409
This compound Not reported Likely negative Not applicable

Key Observations:

  • Energetic Materials: Azido/nitro triazoles are optimized for high-energy applications, whereas the target compound’s alkylation reduces nitrogen content (34.3% vs.

Biological Activity

N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine, with the CAS number 1550790-78-7, is a compound belonging to the triazole family. This article aims to explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₇N₅
  • Molecular Weight : 183.25 g/mol
  • Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. They are commonly used in clinical settings to treat fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Similar compounds have shown moderate antifungal activity with MIC values around 31.25–62.5 μg/mL .

The biological activity of triazole compounds is often attributed to their ability to interact with specific enzymes or receptors within microbial cells:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cell wall synthesis or metabolic pathways in fungi and bacteria.
  • Receptor Interaction : Some studies suggest that triazoles can act as agonists or antagonists at certain receptors, influencing cellular signaling pathways .

Study 1: Synthesis and Biological Evaluation

A study evaluated various 1,2,4-triazole derivatives for their antimicrobial efficacy. The synthesized compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 0.125 μg/mL . This suggests that modifications in the triazole structure can enhance biological activity.

Study 2: In Silico Investigations

In silico studies have been conducted to predict the biological activity of triazole derivatives using molecular docking techniques. These studies indicated that certain substitutions at the triazole ring could significantly improve binding affinity to target proteins involved in microbial resistance mechanisms .

Comparative Analysis of Triazole Derivatives

Compound NameAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)
This compoundNot yet evaluatedNot yet evaluated
1H-1,2,4-Triazole Derivative A1631.25
1H-1,2,4-Triazole Derivative B0.125>62.5

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